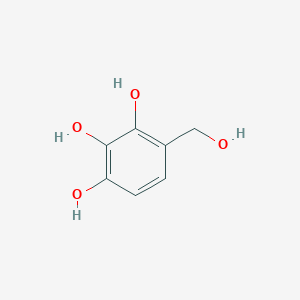

4-(Hydroxymethyl)benzene-1,2,3-triol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,8-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAQWJFRHOHSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxymethyl Benzene 1,2,3 Triol

Strategies for De Novo Synthesis

De novo synthesis of 4-(hydroxymethyl)benzene-1,2,3-triol, also known as 3,4,5-trihydroxybenzyl alcohol, primarily relies on precursors that already contain the characteristic 1,2,3-trihydroxybenzene (pyrogallol) structure.

Conventional laboratory synthesis of this compound is most plausibly achieved through the reduction of gallic acid (3,4,5-trihydroxybenzoic acid) or its derivatives. Gallic acid is a readily available natural product, making it an ideal starting material.

Several pathways based on this precursor can be proposed:

Protection-Reduction-Deprotection: A common strategy involves first protecting the reactive phenolic hydroxyl groups, then reducing the carboxylic acid, and finally deprotecting the hydroxyls. For instance, gallic acid can be converted to methyl 3,4,5-trimethoxybenzoate. This intermediate can then be reduced to 3,4,5-trimethoxybenzyl alcohol using a reducing agent like Vitride mdma.ch. The final step would involve demethylation to yield the target triol.

Direct Reduction of Activated Precursors: Gallic acid can be converted to a more reactive acid derivative, such as an acid chloride. Treatment of gallic acid with thionyl chloride yields 3,4,5-trihydroxybenzoyl chloride . This activated intermediate could then be reduced to the corresponding alcohol.

Direct Reduction of the Carboxylic Acid: While direct reduction of the carboxylic acid in gallic acid is conceivable, some methods may lead to the reduction of the aromatic ring itself. For example, one study on the reduction of gallic acid reported the formation of 3,4,5-trihydroxycyclohexyl methanol, indicating saturation of the benzene (B151609) ring semanticscholar.orgresearchgate.net. However, specific conditions using reagents like sodium borohydride with an alcohol catalyst have been successfully used to reduce the related 3,5-dihydroxybenzoic acid to 3,5-dihydroxybenzyl alcohol with a high yield, suggesting a similar approach could be optimized for the gallic acid system google.com. A patent describes a route for a similar compound, 3,5-dihydroxybenzyl alcohol, by first acetylating the hydroxyl groups of 3,5-dihydroxybenzoic acid and then reducing the carboxyl group with a sodium borohydride/iodine system google.com.

| Precursor | Key Reagents | Intermediate | Plausible Final Step | Reference/Analogy |

|---|---|---|---|---|

| Gallic Acid (Protected) | 1. Dimethyl sulfate (B86663) 2. Vitride (reagent) | 3,4,5-Trimethoxybenzyl alcohol | Demethylation | mdma.ch |

| Gallic Acid | 1. Thionyl chloride 2. Reducing agent (e.g., LiAlH₄) | 3,4,5-Trihydroxybenzoyl chloride | Reduction | |

| Gallic Acid (Protected) | 1. Acetic anhydride (B1165640) 2. NaBH₄ / I₂ | 3,4,5-Triacetoxybenzyl alcohol | Deacetylation | google.com |

| Gallic Acid | NaBH₄ / Alcohol (catalyst) | Direct reduction | N/A | google.com |

Bio-inspired synthesis seeks to mimic nature's efficiency and employ renewable resources and environmentally benign conditions.

While 5-Hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical derived from C6 sugars, is a versatile precursor for various aromatic compounds, its conversion primarily leads to the benzene-1,2,4-triol (hydroxyquinol) scaffold wikipedia.org. The synthesis of the benzene-1,2,3-triol isomer from HMF is not prominently documented.

Hydroquinone (B1673460) (benzene-1,4-diol) can be converted to benzene-1,2,4-triol through historical methods involving potassium hydroxide or more modern industrial processes involving acetylation followed by hydrolysis wikipedia.org. This pathway, however, yields the hydroxyquinol isomer and is not a direct route to the pyrogallol (B1678534) (benzene-1,2,3-triol) structure required for the target compound.

Enzymatic routes offer high selectivity under mild conditions. While direct enzymatic synthesis of this compound is not widely reported, the synthesis of its parent compound, pyrogallol, is well-established. A novel biosynthetic pathway has been developed in genetically engineered Escherichia coli for the efficient production of pyrogallol. nih.gov. This process utilizes a 2,3-dihydroxybenzoic acid 1-monoxygenase. Further pathway optimization, including enhancing the carbon flux through the shikimate pathway, has boosted pyrogallol production significantly nih.gov.

Additionally, some natural biotransformation pathways involve the enzymatic conversion of tannic acid to gallic acid, which is subsequently decarboxylated to form pyrogallol researchgate.netresearchgate.net. The existence of these pathways for the parent pyrogallol suggests the potential for developing engineered microorganisms or isolated enzyme systems to perform a final hydroxymethylation step or to reduce a biosynthesized gallic acid intermediate to produce the target alcohol.

Bio-inspired and Sustainable Chemistry Routes

Directed Functionalization and Derivatization

This compound possesses two types of reactive sites: the three phenolic hydroxyl groups on the aromatic ring and the primary alcohol of the hydroxymethyl substituent. This dual functionality allows for a wide range of chemical modifications. The reactivity of the pyrogallol ring, which is highly electron-rich, also permits electrophilic substitution.

The hydroxyl groups can undergo standard reactions such as:

Etherification: Methylation of the hydroxyl groups, as seen in the synthesis of 3,4,5-trimethoxybenzoic acid from gallic acid, is a common derivatization globalresearchonline.net.

Esterification: The phenolic groups can be acylated. Acetylation to form triacetate derivatives is a frequent strategy for protecting the hydroxyl groups during other reactions google.comglobalresearchonline.net.

Polymerization: Under oxidative conditions, pyrogallol moieties can form polymers through the formation of ether (C-O-C) bonds, suggesting that this compound could be used as a monomer for functional poly(pyrogallol) materials nih.gov.

The hydroxymethyl group can be targeted for:

Oxidation: The primary alcohol can be oxidized to an aldehyde (3,4,5-trihydroxybenzaldehyde) or a carboxylic acid (gallic acid) using appropriate oxidizing agents.

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters, such as the gallic-acid-1-phenyl-1H- globalresearchonline.netresearchgate.nettriazol-4-yl methyl esters synthesized via click chemistry nih.govresearchgate.net.

| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group | Reference/Analogy |

|---|---|---|---|---|

| Phenolic -OH Groups | Etherification (Methylation) | Dimethyl sulfate | Methoxy (-OCH₃) | globalresearchonline.net |

| Phenolic -OH Groups | Esterification (Acetylation) | Acetic anhydride | Acetoxy (-OCOCH₃) | google.comglobalresearchonline.net |

| Hydroxymethyl (-CH₂OH) Group | Esterification | Carboxylic acid + coupling agent | Ester (-CH₂OCOR) | nih.govresearchgate.net |

| Hydroxymethyl (-CH₂OH) Group | Oxidation | Mild oxidizing agent (e.g., PDC) | Aldehyde (-CHO) | mdma.ch |

| Pyrogallol Ring & -OH Groups | Oxidative Polymerization | Auto-oxidation (air) | Polymer with ether linkages | nih.gov |

Alkylation and Acylation Reactions

The phenolic hydroxyl groups and the aromatic ring of this compound are amenable to both O-alkylation/acylation and C-alkylation/acylation, respectively.

O-Alkylation and O-Acylation: The hydroxyl groups can be readily alkylated to form ethers. A common method is the Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl groups with a base (e.g., potassium carbonate) to form phenoxides, followed by nucleophilic substitution with an alkyl halide (e.g., ethyl iodide) gold-chemistry.orgwikipedia.orgmasterorganicchemistry.com. This reaction proceeds via an S_N2 mechanism and is effective for preparing a variety of ethers from primary alkyl halides wikipedia.orgorganic-chemistry.org.

O-Acylation involves the conversion of the hydroxyl groups into esters. This can be achieved by reacting the compound with acyl chlorides or acid anhydrides organic-chemistry.org. For instance, pyrogallol can be acylated with lauroyl chloride to yield ester derivatives fu-berlin.de. The reaction with acyl chlorides is often vigorous and produces the corresponding ester and hydrogen chloride gas .

C-Acylation: As a polyhydroxybenzene, the aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This high electron density facilitates reactions like C-acylation under Friedel-Crafts conditions or similar electrophilic substitutions. For example, the parent compound, pyrogallol, undergoes easy C-acetylation, demonstrating the reactivity of the ring rsc.org.

| Reaction Type | Reagents | Product Type | Reference |

| O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Ether | gold-chemistry.orgwikipedia.org |

| O-Acylation | Acyl Chloride or Acid Anhydride | Ester | organic-chemistry.orgfu-berlin.de |

| C-Acylation | Acetylating Agent | Aromatic Ketone | rsc.org |

Etherification and Esterification Strategies

Etherification and esterification are fundamental strategies for modifying the phenolic hydroxyl groups of this compound, altering its polarity, solubility, and biological properties.

Etherification: Beyond the classical Williamson synthesis wikipedia.org, the Mitsunobu reaction offers an alternative route to ethers under milder conditions. This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by another alcohol or phenol (B47542), forming an ether organic-chemistry.orgwikipedia.org.

Esterification: Esterification can be readily achieved using various methods. The reaction with acyl chlorides in the presence of a base is a common and efficient method organic-chemistry.orgfu-berlin.de. Alternatively, carboxylic acids can be used under acidic catalysis (Fischer esterification), although this reaction is typically slow and reversible organic-chemistry.org. The Mitsunobu reaction is also a powerful tool for esterification, coupling the alcohol with a carboxylic acid. This method is known for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter organic-chemistry.orgwikipedia.orgnih.gov.

| Method | Reagents | Key Features | Reference |

| Williamson Ether Synthesis | Alkyl Halide, Base | S_N2 mechanism, good for primary halides | wikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Etherification | PPh₃, DEAD/DIAD, Alcohol | Mild conditions, forms ethers | organic-chemistry.orgwikipedia.org |

| Acylation with Acyl Chlorides | Acyl Chloride, Base | Vigorous reaction, high yield | fu-berlin.de |

| Mitsunobu Esterification | PPh₃, DEAD/DIAD, Carboxylic Acid | Mild conditions, stereoinversion | organic-chemistry.orgnih.gov |

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group provides a distinct site for chemical modification, separate from the phenolic hydroxyls. Key transformations include oxidation and conversion to intermediates for further reactions.

A crucial derivative is 2,3,4-trihydroxybenzaldehyde, which is formed by the oxidation of the hydroxymethyl group of this compound. This aldehyde is a versatile intermediate for synthesizing more complex molecules, including Schiff bases and heterocyclic compounds researchgate.netsigmaaldrich.comnih.gov. The aldehyde's carbonyl group can react with two equivalents of an alcohol under acidic conditions to form a diacetal, a protective group that masks the aldehyde's reactivity khanacademy.org.

The hydroxymethyl group can also be converted into a good leaving group, such as a halide. For example, reaction with a suitable halogenating agent can produce 4-(chloromethyl)benzene-1,2,3-triol. This benzylic halide is a highly reactive intermediate for nucleophilic substitution reactions, enabling the introduction of various functional groups, such as azides .

| Starting Material | Transformation | Reagents/Conditions | Product/Intermediate |

| This compound | Oxidation | Oxidizing Agent | 2,3,4-Trihydroxybenzaldehyde |

| 2,3,4-Trihydroxybenzaldehyde | Acetal Formation | Alcohol, Acid Catalyst | Diacetal |

| This compound | Halogenation | Halogenating Agent | 4-(Halomethyl)benzene-1,2,3-triol |

Incorporation of Heterocyclic Motifs

The functional groups of this compound serve as handles for the construction of various heterocyclic systems, which are significant scaffolds in medicinal chemistry.

Triazoles: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction between an azide and an alkyne nih.govorganic-chemistry.orgsphinxsai.com. To synthesize a triazole derivative of this compound, one can first convert the hydroxymethyl group into an azidomethyl group. This is typically done by first converting the alcohol to a halide (e.g., 4-(bromomethyl)benzene-1,2,3-triol) and then reacting it with sodium azide wiley-vch.de. The resulting 4-(azidomethyl)benzene-1,2,3-triol can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to yield the 1,4-disubstituted 1,2,3-triazole derivative alliedacademies.org.

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from the aldehyde intermediate, 2,3,4-trihydroxybenzaldehyde. A common route involves the reaction of the aldehyde with a thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then cyclized under acidic or oxidative conditions to yield the thiadiazole ring nih.govsbq.org.brnih.gov. For example, 2,3,4-trihydroxybenzaldehyde can be condensed with 2-amino-5-ethyl-1,3,4-thiadiazole to form a Schiff base, which is a key step in forming more complex thiadiazole-containing structures researchgate.net.

Hydrazine (B178648) Derivatives: The compound 4-(hydrazinylmethyl)benzene-1,2,3-triol is a known derivative, indicating that the hydroxymethyl group can be converted to a hydrazinylmethyl group wiley-vch.de. This hydrazine derivative is a valuable precursor for synthesizing hydrazones by condensation with aldehydes or ketones sphinxsai.com.

| Heterocycle | Key Intermediate | Synthetic Method |

| 1,2,3-Triazole | 4-(Azidomethyl)benzene-1,2,3-triol | Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) |

| 1,3,4-Thiadiazole | 2,3,4-Trihydroxybenzaldehyde | Condensation with Thiosemicarbazide and Cyclization |

| Hydrazone | 4-(Hydrazinylmethyl)benzene-1,2,3-triol | Condensation with Aldehydes/Ketones |

Controlled Dimerization and Oligomerization Studies

The high reactivity of the pyrogallol ring makes this compound susceptible to dimerization and polymerization reactions, which can be controlled to some extent by the reaction conditions.

Phenolic compounds, particularly those with the pyrogallol moiety, are prone to oxidation, which can lead to the formation of dimers and polymers. This process can occur through autoxidation in the presence of oxygen or be catalyzed by enzymes like laccases and peroxidases researchgate.netresearchgate.netebi.ac.uk. The oxidation of pyrogallol is known to produce a dimer known as purpurogallin researchgate.net. The mechanism involves the formation of phenoxy radicals, which then undergo oxidative coupling. Spectroscopic analysis of poly(pyrogallol) has confirmed the formation of ether (C-O-C) bonds during this oxidative polymerization, likely proceeding through reactive quinone intermediates alliedacademies.orgebi.ac.uk. The reaction of pyrogallol with 2,2-diphenyl-1-picrylhydrazyl (DPPH) has also been shown to produce an oxidative coupling product, a dimer of pyrogallol nih.gov.

In the presence of acid, benzenetriols can undergo dimerization. While direct studies on this compound are scarce, research on the closely related isomer benzene-1,2,4-triol (hydroxyquinol) shows that it readily dimerizes under acidic conditions (e.g., using H₂SO₄) nih.gov. This suggests that acid-catalyzed self-condensation is a viable pathway for dimerization. Another related reaction is the acid- or base-catalyzed condensation of pyrogallol with aldehydes, such as formaldehyde. This reaction forms methylene-bridged oligomers, linking the pyrogallol units together acs.org. This type of reaction demonstrates a pathway for forming C-C linked dimers and oligomers from the aromatic rings of pyrogallol derivatives.

Stereoselective Synthesis of Analogues and Derivatives

The pursuit of stereochemically pure analogues and derivatives of this compound is a nuanced area of synthetic chemistry, often drawing parallels from the methodologies applied to its close structural relative, gallic acid. While direct stereoselective syntheses targeting this compound are not extensively documented, the principles of asymmetric synthesis and resolution are readily applicable to its derivatives, particularly through enzymatic methods and the incorporation of chiral auxiliaries.

One prominent strategy for inducing chirality in derivatives of gallic acid, and by extension, analogues of this compound, is through the amidation of a related carboxylic acid precursor with chiral amines. For instance, the synthesis of 3,4,5-trihydroxybenzamides has been successfully achieved by coupling with enantiomerically pure amines such as (R)- and (S)-phenylglycine methyl ester. This method directly installs a stereocenter onto the molecular scaffold, yielding diastereomeric products that can be separated or used as a mixture for further applications. The general approach involves activating the carboxylic acid, often with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by reaction with the desired chiral amine. Subsequent deprotection of the hydroxyl groups, if they were initially protected (e.g., as benzyl (B1604629) ethers), yields the final chiral amide derivatives. nih.gov

Enzymatic kinetic resolution (EKR) represents another powerful tool for obtaining enantiomerically enriched derivatives. ntnu.no This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. ntnu.notudelft.nl For analogues of this compound that possess a chiral center, such as in a side chain attached to the benzene ring, EKR can be highly effective. The process typically involves acylation or deacylation reactions. For example, a racemic alcohol can be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. Lipases from Candida antarctica (CALB) and Pseudomonas fluorescens have demonstrated high enantioselectivity in resolving various chiral alcohols and their derivatives. tudelft.nlnih.gov The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (ee) values. tudelft.nlmdpi.com

The following table summarizes representative examples of enzymatic resolutions and the use of chiral amines in the synthesis of related chiral compounds, illustrating the potential methodologies for creating stereochemically defined derivatives of this compound.

| Precursor Type | Method | Reagent/Enzyme | Product Type | Enantiomeric Excess (ee) | Reference |

| Racemic Morita-Baylis-Hillman adducts | Enzymatic Kinetic Resolution (Hydrolysis) | Pseudomonas cepacia lipase (PCL) | Enantiopure acetates and alcohols | >90% | tudelft.nl |

| Racemic 3-hydroxy-3-phenylpropanonitrile | Enzymatic Kinetic Resolution (Transesterification) | Pseudomonas fluorescens lipase | (S)-enantiomer of 3H3P | 79.5% | nih.gov |

| 3,4,5-Tris(benzyloxy)benzoic acid | Amidation with Chiral Amine | (R)- or (S)-phenylglycine methyl ester | Chiral Amide | Not reported | nih.govmdpi.com |

| Racemic hydroxymethyl-THβCs | Enzymatic Kinetic Resolution (Acylation) | Not specified | Enantiopure esters and amino alcohols | ≥88% | mdpi.com |

Furthermore, asymmetric catalysis using chiral catalysts offers a pathway to enantiomerically enriched products. For instance, the use of chiral phosphoric acid catalysts has been shown to effectively induce atropisomerism in the synthesis of N-aryl 1,2,4-triazoles, yielding products with high enantiomeric ratios. nih.gov While this specific example does not directly involve the this compound core, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction is a fundamental and adaptable strategy in asymmetric synthesis that could be applied to the synthesis of more complex, chiral derivatives. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic and methylene protons of 4-(Hydroxymethyl)benzene-1,2,3-triol, are not available in the public domain. Such data would be crucial for confirming the substitution pattern on the aromatic ring and the presence of the hydroxymethyl group.

Publicly accessible ¹³C NMR spectral data, which would identify the chemical shifts of the seven distinct carbon atoms in the this compound molecule, could not be found. This information is essential for confirming the carbon skeleton of the compound.

While 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are standard for unambiguous structural assignment, no published studies detailing the application of these techniques to this compound were identified. These experiments would be instrumental in establishing the connectivity between protons and carbons within the molecule.

Mass Spectrometry (MS) Applications

Although the molecular formula of this compound is C₇H₈O₄, corresponding to a monoisotopic mass of 156.0423 Da, specific experimental High-Resolution Mass Spectrometry (HRMS) data to confirm this exact mass is not publicly available.

Detailed Tandem Mass Spectrometry (MS/MS) studies, which would provide information on the fragmentation pathways of the protonated or deprotonated molecular ion of this compound, have not been published. This data is vital for confirming the structure and differentiating it from its isomers.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the IR spectrum is characterized by distinct absorptions arising from its hydroxyl, hydroxymethyl, and substituted benzene (B151609) ring moieties.

Key characteristic IR absorption bands for this compound are anticipated as follows:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (phenolic) | -OH (on benzene ring) | 3600 - 3200 | Strong, Broad |

| O-H Stretching (alcoholic) | -CH₂OH | 3500 - 3200 | Strong, Broad |

| C-H Stretching (aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretching (aliphatic) | -CH₂- | 2950 - 2850 | Medium |

| C=C Stretching (aromatic ring) | Benzene Ring | 1620 - 1450 | Medium-Strong |

| O-H Bending (phenolic) | Ar-OH | 1410 - 1310 | Medium |

| C-O Stretching (phenolic) | Ar-O | 1260 - 1180 | Strong |

| C-O Stretching (primary alcohol) | -CH₂-O | ~1050 | Strong |

| C-H Out-of-plane Bending (aromatic) | Ar-H | 900 - 675 | Strong |

The broadness of the O-H stretching bands is a result of intermolecular hydrogen bonding, a prominent feature in this polyhydroxylated compound. The precise positions of the aromatic C-H out-of-plane bending bands can provide information about the substitution pattern on the benzene ring.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Key anticipated Raman shifts for this compound include:

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |

| Aromatic C=C Stretching | Benzene Ring | 1620 - 1580 | Strong |

| Aromatic C-H In-plane Bending | Ar-H | 1100 - 1000 | Medium |

| Aliphatic C-H Stretching | -CH₂- | 2950 - 2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the benzene ring.

The presence of multiple hydroxyl groups (auxochromes) on the benzene ring significantly influences the UV-Vis absorption spectrum. These electron-donating groups cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. The solvent environment can also impact the absorption spectrum due to solute-solvent interactions. researchgate.net

The expected UV-Vis absorption data for this compound in a polar solvent like methanol or ethanol are:

| Transition | Chromophore | Expected λmax (nm) |

| π → π* | Benzene Ring | ~270 - 290 |

The exact position and intensity of the absorption maximum can be influenced by the pH of the solution, as deprotonation of the phenolic hydroxyl groups can further shift the absorption to longer wavelengths.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of this compound from complex mixtures, such as reaction products or natural extracts. The coupling of chromatography with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a polar, non-volatile compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) is a common separation method.

In a typical LC-MS analysis, the compound would be separated on a C18 column using a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to improve peak shape. Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

| Parameter | Typical Conditions |

| LC Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Gradient elution from low to high organic content |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Expected Ions | [M+H]⁺ (m/z 157.0495), [M-H]⁻ (m/z 155.0350) |

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by fragmenting the parent ion and analyzing the resulting product ions.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of the polyhydroxylated this compound, a derivatization step is typically required before GC-MS analysis. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is characteristic of the compound's structure.

| Parameter | Typical Conditions |

| Derivatization | Silylation with BSTFA or similar reagent |

| GC Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Temperature Program | Ramped temperature program (e.g., 100°C to 300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Expected Fragments | Fragments corresponding to the loss of TMS groups and cleavage of the benzyl (B1604629) C-C bond. |

GC-MS is particularly useful for identifying and quantifying this compound in complex mixtures containing other volatile or semi-volatile components.

Biological Activities and Mechanistic Studies of 4 Hydroxymethyl Benzene 1,2,3 Triol and Its Analogues

Antimicrobial Research

Investigations into the antimicrobial properties of benzenetriol analogues have identified notable efficacy, particularly against plant pathogenic bacteria. This research is driven by the need for alternatives to conventional antimicrobial agents used in agriculture.

Research into analogues of 4-(Hydroxymethyl)benzene-1,2,3-triol, specifically Benzene-1,2,4-triol (BTO), has demonstrated significant antibacterial activity against Xanthomonas citri subsp. citri, the causative agent of citrus canker. nih.govrug.nlrug.nl Studies have established that BTO possesses a low minimum inhibitory concentration (MIC) of 0.05 mM against this pathogen. nih.govrug.nl The antibacterial spectrum of BTO is not limited to X. citri; it has also shown inhibitory effects against other Gram-negative and Gram-positive bacteria, including Xanthomonas campestris, Escherichia coli, Pseudomonas aeruginosa, Lactococcus lactis, and Staphylococcus aureus. rug.nl However, its activity appears particularly potent against X. citri. rug.nl It is important to note that the stability of BTO is a factor in its efficacy, as it can undergo spontaneous oxidative dimerization in aqueous solutions, which reduces its antimicrobial activity. nih.govrug.nl

Table 1: Antibacterial Efficacy of Benzene-1,2,4-triol (BTO)

| Bacterial Species | Minimum Inhibitory Concentration (MIC) in mM |

| Xanthomonas citri subsp. citri | 0.05 |

| Xanthomonas campestris | 0.2 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | >0.8 |

| Lactococcus lactis | 0.4 |

| Staphylococcus aureus | 0.8 |

| Bacillus subtilis | >0.8 |

Data sourced from research on Benzene-1,2,4-triol, an analogue of this compound. rug.nl

The antibacterial mechanism of benzenetriol analogues appears to differ from that of many other phenolic compounds. nih.govresearchgate.net While some phenolics act by disrupting the bacterial cell membrane, studies on Benzene-1,2,4-triol suggest its mode of action is related to limiting the availability of iron to bacterial cells. nih.govrug.nlrug.nl Iron is a critical nutrient for bacterial growth and virulence. By chelating iron, benzenetriols can effectively starve the bacteria of this essential element. Research indicates that Benzene-1,2,4-triol is a potent reductant and mobilizer of ferric iron (Fe³⁺) from storage proteins like ferritin. nih.govnih.gov This disruption of intracellular iron homeostasis is believed to be a key contributor to its bactericidal effects. nih.gov

Enzyme Inhibition Studies

The polyhydroxylated structure of this compound and its analogues makes them candidates for interaction with various enzymes, particularly those that process catechol-like substrates.

This compound is a derivative of pyrogallol (B1678534) (benzene-1,2,3-triol). Pyrogallol and other catechol-containing structures are recognized as "first-generation" inhibitors of Catechol-O-methyltransferase (COMT). nih.govacs.orgrsc.org COMT is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov By transferring a methyl group to one of the hydroxyl groups of a catechol substrate, COMT deactivates these molecules. acs.org Compounds with a catechol or pyrogallol skeleton can act as competing substrates or inhibitors for the enzyme. rsc.orgmdpi.com The inhibitory activity of these first-generation compounds has been foundational for the development of more advanced COMT inhibitors used in the management of conditions such as Parkinson's disease. nih.govacs.org

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. rsc.orgresearchgate.net As such, LOX inhibitors are of significant interest as potential anti-inflammatory agents. rsc.org Various natural and synthetic compounds, including many phenolics, are known to inhibit LOX activity. dergipark.org.tr The mechanism often involves the antioxidant properties of the phenolic compounds or their ability to interact with the non-heme iron atom at the enzyme's active site. While specific studies on the direct inhibition of 12-LOX by this compound are not extensively documented, its polyphenolic structure is consistent with the characteristics of other known LOX-inhibiting compounds.

Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) biosynthesis. nih.gov It catalyzes the oxidation of phenols to catechols and catechols to o-quinones. nih.gov During the oxidation of catechol substrates, tyrosinase can undergo an irreversible, mechanism-based inactivation known as suicide inactivation. nih.gov This process occurs when a reactive intermediate generated during the catalytic cycle binds irreversibly to the enzyme, leading to a loss of activity. nih.gov

The pyrogallol structure within this compound, which contains an o-diphenol (catechol) moiety, allows it to serve as a substrate for tyrosinase. researchgate.net One proposed mechanism for suicide inactivation involves the transfer of a proton from a substrate's hydroxyl group to the peroxide bridge at the enzyme's active site, leading to the reduction of a copper atom and the release of an o-quinone, which inactivates the enzyme. nih.govmdpi.com However, studies on pyrogallol (1,2,3-benzenetriol) itself have shown that while it acts as a primary substrate for tyrosinase, it does not exhibit a significant inactivating effect under certain experimental conditions. researchgate.net In contrast, its isomer, 1,2,4-benzenetriol (B23740), was found to have a weak inactivating activity. researchgate.net This highlights how subtle changes in the hydroxylation pattern on the benzene (B151609) ring can influence the interaction with and subsequent inactivation of the tyrosinase enzyme.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/me2). nih.gov This demethylation activity is associated with the repression of gene transcription. researchgate.net Due to its overexpression in various cancers, where it contributes to cell proliferation and impedes differentiation, LSD1 has emerged as a significant target for cancer therapy. nih.govresearchgate.net

The inhibition of LSD1 is typically achieved through small molecules that interact with the enzyme's active site. A well-known class of LSD1 inhibitors are mechanism-based inactivators like tranylcypromine (B92988), a monoamine oxidase inhibitor, which functions through covalent modification of the FAD cofactor. nih.govnih.govresearchgate.net Analogues of tranylcypromine and other compounds, such as polyamine analogues, have been developed to enhance potency and specificity for LSD1. nih.govresearchgate.net The mechanism of LSD1 catalysis involves the oxidation of the methylated lysine, which produces an iminium cation intermediate that is subsequently hydrolyzed to release formaldehyde. nih.gov Inhibitors often target the FAD cofactor to block this catalytic cycle. nih.gov

Currently, there is a lack of specific research data detailing the direct inhibitory activity of this compound or its close analogues like pyrogallol on LSD1.

Characterization of Inhibition Kinetics (e.g., KM, Vmax)

Understanding the kinetics of enzyme inhibition is fundamental to characterizing the mechanism of action of a bioactive compound. Parameters such as the Michaelis constant (KM), maximum velocity (Vmax), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC₅₀) provide quantitative measures of an inhibitor's potency and its mode of interaction with an enzyme.

While kinetic data for this compound is not available in the retrieved literature, studies on its parent compound, pyrogallol, have characterized its inhibitory effects on other enzymes. For instance, pyrogallol has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Kinetic analysis of this inhibition demonstrated significant potency. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Source |

|---|---|---|---|---|

| Pyrogallol | Acetylcholinesterase | 10.2 | 8.6 | nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), that are generated during normal metabolism. caymanchem.com Overproduction of ROS can lead to oxidative stress, a condition that causes damage to cells, proteins, and DNA, and is implicated in the progression of numerous diseases. Antioxidants are compounds that can neutralize these harmful species, often by donating a hydrogen atom or an electron to scavenge free radicals. worldresearchersassociations.comresearchgate.net

The benzene-1,2,3-triol (pyrogallol) structure is known for its potent antioxidant and ROS scavenging capabilities. nih.govcaymanchem.comworldresearchersassociations.com Pyrogallol can act as an O₂⁻ scavenger and effectively scavenges radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). caymanchem.com Its mechanism involves the ability to undergo autoxidation to a semiquinone radical, a process that can either generate or scavenge superoxide depending on the chemical environment. caymanchem.com The antioxidant activity of pyrogallol is significant, with studies demonstrating high percentages of radical scavenging and inhibition of lipid peroxidation. nih.govworldresearchersassociations.com

| Assay | Concentration | Activity/Inhibition (%) | Source |

|---|---|---|---|

| DPPH Scavenging | 500 µM | 92.77% | worldresearchersassociations.com |

| Lipid Peroxidation Inhibition | 30 µg/mL | 77.95% | nih.gov |

| Anti-inflammatory (Protein Denaturation Inhibition) | 500 µg/mL | 72.43% | texilajournal.com |

Antiviral Investigations

The search for novel antiviral agents is a critical area of pharmaceutical research, driven by the emergence of new viral pathogens and the development of resistance to existing drugs. One strategy involves designing molecules that can inhibit viral entry into host cells.

Direct investigations into the antiviral properties of this compound were not found. However, research into related structures demonstrates the potential of the benzene core as a scaffold for creating potent antiviral compounds. A study on multivalent virucidal antivirals showed that modifying a benzene core with multiple alkyl sulfate (B86663) linkers resulted in small molecules with broad-spectrum, irreversible virucidal activity. nih.gov These compounds were effective against a range of viruses, including herpes simplex virus 2 (HSV-2) and SARS-CoV-2, by inhibiting viral entry. nih.gov

| Compound | Description | EC₅₀ (µM) | Source |

|---|---|---|---|

| B3C11S | Benzene core with 3 C11-sulfate linkers | 26.2 | nih.gov |

| B3C9S | Benzene core with 3 C9-sulfate linkers | 7.9 | nih.gov |

EC₅₀ represents the concentration of the compound that gives a half-maximal response.

Anti-Inflammatory Pathways

Inflammation is a biological response of the immune system that can be triggered by pathogens or damaged cells. While acute inflammation is protective, chronic inflammation is linked to various diseases. Key mediators of inflammation include nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govmdpi.com Many anti-inflammatory drugs target signaling pathways that regulate the production of these mediators, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com

The parent compound, pyrogallol, has demonstrated significant anti-inflammatory effects in cellular models. It has been shown to reduce NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Furthermore, pyrogallol can suppress the expression of inflammatory cytokines by inhibiting the NF-κB signaling pathway. mdpi.com Studies show a concentration-dependent inhibition of protein denaturation, a marker of inflammation. texilajournal.com

| Concentration (µg/mL) | Inhibition (%) ± SD | Source |

|---|---|---|

| 100 | 23 ± 0.08 | texilajournal.com |

| 200 | 36.4 ± 0.08 | texilajournal.com |

| 300 | 49.65 ± 1.32 | texilajournal.com |

| 400 | 59.65 ± 1.78 | texilajournal.com |

| 500 | 72.43 ± 3.54 | texilajournal.com |

Modulation of Neurotransmission

Modulation of neurotransmission is a key mechanism for drugs treating neurological and psychiatric disorders. A primary target in this area is the enzyme acetylcholinesterase (AChE), which terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.

As detailed in section 4.2.5, the pyrogallol structure is a potent inhibitor of acetylcholinesterase. nih.gov With an IC₅₀ value of 10.2 µM and a Kᵢ value of 8.6 µM, pyrogallol demonstrates strong anticholinergic activity, suggesting that compounds based on this scaffold could modulate cholinergic neurotransmission. nih.gov The neuroprotective effects of the related compound 1,2,4-trihydroxybenzene have also been noted, as it was found to reduce the generation of ROS in hydrogen-peroxide-induced BV-2 microglial cells. cir-safety.org

In Vitro and Cell-Based Biological System Interactions

In vitro and cell-based assays are essential for elucidating the biological activities of a compound at the cellular level, including cytotoxicity, effects on cell cycle, and induction of apoptosis. Studies on analogues of this compound have revealed a range of interactions with biological systems.

The benzene metabolite 1,2,4-benzenetriol (BT) has been shown to induce cytotoxicity in a concentration-dependent manner in K562 erythroleukemia and HL-60 promyelocytic leukemia cells. cir-safety.org It can cause non-apoptotic cell death in HeLa Chang liver cells, accompanied by damage to mitochondria and the endoplasmic reticulum. nih.gov Furthermore, BT is genotoxic, inducing both numerical and structural chromosomal changes and oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine. nih.gov This metabolite and others have also been found to inhibit human topoisomerase II, an enzyme crucial for DNA replication. nih.gov In studies on immune cells, BT inhibited Fc receptor-mediated phagocytosis and priming for cytolysis in macrophages. nih.gov

Pyrogallol has been shown to inhibit the proliferation of various cancer cell lines, including those from lung and prostate cancers, by inducing cell cycle arrest and apoptosis. mdpi.com

| Compound | Cell Line | Observed Effect | Source |

|---|---|---|---|

| 1,2,4-Benzenetriol | HL-60 (Human Leukemia) | Induction of micronuclei and oxidative DNA damage | nih.gov |

| 1,2,4-Benzenetriol | K562 (Human Leukemia) | Concentration-dependent inhibition of viability | cir-safety.org |

| 1,2,4-Benzenetriol | HeLa Chang (Human Liver) | Non-apoptotic cell death, mitochondrial disruption | nih.gov |

| 1,2,4-Benzenetriol | Macrophages | Inhibition of phagocytosis and priming for cytolysis | nih.gov |

| Pyrogallol | DU145 & PC3 (Prostate Cancer) | Inhibition of proliferation, cell cycle arrest, apoptosis | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophores and Key Structural Features for Biological Efficacy

The biological activity of 4-(hydroxymethyl)benzene-1,2,3-triol is largely dictated by the pyrogallol (B1678534) moiety, which consists of a benzene (B151609) ring substituted with three hydroxyl groups at positions 1, 2, and 3. This arrangement is a critical pharmacophore for its antioxidant and metal-chelating properties. The three electron-donating hydroxyl groups contribute to the molecule's redox potential and its ability to scavenge free radicals. rsc.org

The oxygen atoms in these hydroxyl groups can act as bidentate ligands to chelate metal ions. rsc.org Furthermore, the amphiphilic nature of the pyrogallol group, arising from both the polar hydroxyl groups and the nonpolar benzene ring, allows for interactions with biological macromolecules like proteins through hydrogen bonding and hydrophobic interactions. rsc.org The hydroxymethyl group at the 4-position can also participate in hydrogen bonding and offers a site for further chemical modification.

A summary of the key structural features and their contributions to biological efficacy is presented in the table below.

| Structural Feature | Contribution to Biological Efficacy |

| Pyrogallol Moiety (1,2,3-trihydroxybenzene) | Core pharmacophore for antioxidant and metal-chelating activities. |

| Three Vicinal Hydroxyl Groups | Act as hydrogen donors for radical scavenging and as ligands for metal ion chelation. |

| Aromatic Benzene Ring | Provides a scaffold for the hydroxyl groups and contributes to hydrophobic interactions. |

| Hydroxymethyl Group (-CH₂OH) | Offers a potential site for metabolic modification and derivatization; can participate in hydrogen bonding. |

Impact of Substituent Modifications on Biological Activity and Selectivity

Modification of the substituents on the this compound scaffold can significantly impact its biological activity and selectivity. While specific studies on this exact molecule are limited, research on related pyrogallol derivatives provides valuable insights into potential modifications.

For instance, dimerization of pyrogallol to form [1,1'-biphenyl]-2,2',3,3',4,4'-hexaol has been shown to alter its biological activity. Such dimerization could potentially increase the number of hydroxyl groups available for interaction, though it may also impact solubility and cell permeability.

Replacing the hydrogen atoms on the benzene ring with alkyl or aryl groups can increase the lipophilicity of the molecule, which may enhance its solubility in nonpolar environments and its ability to cross cell membranes. mdpi.comnih.gov However, such modifications could also introduce steric hindrance, potentially affecting the molecule's interaction with its biological targets. The introduction of different functional groups could also modulate the electronic properties of the benzene ring, thereby influencing the reactivity of the hydroxyl groups.

The table below illustrates the potential impact of various substituent modifications on the biological activity of a pyrogallol core structure.

| Modification | Potential Impact on Biological Activity |

| Dimerization | May alter antioxidant and antimicrobial properties by changing the number and accessibility of hydroxyl groups. |

| Alkylation/Arylation of the Benzene Ring | Can increase lipophilicity, potentially improving membrane permeability but may also introduce steric hindrance. |

| Modification of the Hydroxymethyl Group | Could be used to attach the molecule to other moieties to create hybrid compounds with dual activities or to modulate solubility and pharmacokinetic properties. |

Stereochemical Influences on Biological Activity

This compound is an achiral molecule and therefore does not have stereoisomers. However, the introduction of chiral centers through derivatization of the hydroxymethyl group or by substitution on the benzene ring could lead to stereoisomers with potentially different biological activities.

In medicinal chemistry, it is a well-established principle that stereochemistry can play a pivotal role in the biological activity of a compound. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

For example, if the hydroxymethyl group of this compound were to be modified to create a chiral center, the resulting enantiomers could display stereoselective interactions with biological targets. One enantiomer might exhibit a higher affinity for a particular receptor binding site, leading to enhanced efficacy, while the other enantiomer might be less active or even inactive. This stereoselectivity would arise from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding pocket.

While no specific examples of chiral derivatives of this compound and their biological activities are available in the current literature, the general principles of stereochemistry in drug design suggest that this would be a critical factor to consider in the development of any new chiral analogs.

Modulation of Lipophilicity and Membrane Penetration through Structural Changes

The ability of a drug to penetrate biological membranes is a critical determinant of its bioavailability and efficacy. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key physicochemical property that influences membrane penetration. The pyrogallol structure of this compound, with its three hydroxyl groups, is relatively polar, which may limit its passive diffusion across lipid-rich cell membranes.

Structural modifications can be employed to modulate the lipophilicity of this compound and enhance its membrane penetration. A common strategy to increase lipophilicity is the introduction of nonpolar moieties, such as alkyl or aryl groups. For instance, the addition of an alkyl chain to the pyrogallol scaffold has been shown to increase its solubility in nonpolar solvents. mdpi.comnih.gov

Research on alkyl gallates (esters of gallic acid, which is structurally similar to this compound) has demonstrated that the length of the alkyl chain governs their transport across Caco-2 cell monolayers, a model of the intestinal barrier. nih.gov Shorter alkyl chains, such as in methyl and propyl gallate, were found to be absorbed, while longer chains, as in octyl gallate, showed cellular uptake but no transport across the cell layer. nih.gov This suggests that there is an optimal range of lipophilicity for membrane permeation.

The following table summarizes how different structural changes could modulate the lipophilicity and membrane penetration of a pyrogallol-based compound.

| Structural Modification | Effect on Lipophilicity | Potential Impact on Membrane Penetration |

| Addition of Alkyl Chains | Increases | Can enhance penetration up to a certain chain length, after which it may decrease. nih.gov |

| Esterification of Hydroxyl Groups | Increases | Can mask polar hydroxyl groups, facilitating membrane transport. The ester could then be hydrolyzed intracellularly to release the active compound. |

| Introduction of Halogens | Generally Increases | Can enhance lipophilicity and potentially alter electronic properties. |

| Glycosylation (addition of a sugar moiety) | Decreases | Would likely reduce passive membrane penetration but could be a strategy to improve water solubility or target specific glucose transporters. |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another, forming a stable complex. nih.gov In the context of 4-(Hydroxymethyl)benzene-1,2,3-triol, docking simulations are employed to screen potential protein targets and estimate the binding affinity between the compound and the active site of a receptor. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Using algorithms available in software suites like AutoDock or Glide, the compound is placed into the binding site of the protein in various conformations.

A scoring function is then used to calculate the binding energy for each pose, with lower energy values typically indicating a more favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds formed by the hydroxyl groups of the triol and π-π stacking involving the benzene (B151609) ring. For example, docking could be used to assess the binding of this compound to targets like the anti-apoptotic protein Mcl-1, where interactions with key amino acid residues such as Phenylalanine and Arginine could be predicted.

| Hypothetical Protein Target | Common Docking Software | Predicted Binding Energy (kcal/mol) - Illustrative | Key Predicted Interactions |

|---|---|---|---|

| Protein Kinase B (PKB) | AutoDock Vina | -8.5 | Hydrogen bonds, Hydrophobic interactions |

| Cyclin-dependent kinase 5 (CDK5) | Glide | -7.9 | Hydrogen bonds, π-π stacking |

| Mouse double minute 2 homolog (MDM2) | GOLD | -9.1 | van der Waals forces, Hydrogen bonds |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to analyze the dynamic behavior and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and atomic fluctuations.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering deep insights into its structure and chemical reactivity. nih.gov For this compound, DFT methods (such as B3LYP with a 6-311G** basis set) can be used to optimize the molecular geometry and compute fundamental electronic descriptors. nih.gov

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. The MEP map reveals electron-rich regions (potential sites for electrophilic attack), such as those around the oxygen atoms of the hydroxyl groups, and electron-poor regions, which are susceptible to nucleophilic attack. nih.gov

| Quantum Chemical Property | Illustrative Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. conicet.gov.arnih.gov

To develop a QSAR model for this compound and its analogues, a dataset of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition) is required. researchgate.net Molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—are calculated for each compound. hilarispublisher.com Statistical techniques like multiple linear regression are then used to build a model that links these descriptors to the observed activity. nih.gov A robust QSAR model can subsequently predict the activity of new, untested derivatives, guiding the synthesis of more potent compounds. researchgate.net Similarly, QSPR models can predict properties like solubility and boiling point based on molecular structure. nih.gov

High-Throughput Virtual Screening and in silico Drug Design

High-Throughput Virtual Screening (HTVS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govrsc.org The structure of this compound can serve as a starting point for such a campaign.

In a structure-based HTVS approach, millions of compounds from databases like ZINC15 or Enamine are computationally docked against a specific protein target. nih.govmdpi.com The compounds are then ranked based on their predicted binding affinity or other scoring metrics. The top-ranked "hits" are selected for further computational analysis, such as more rigorous docking studies or MD simulations, before being prioritized for experimental testing. mdpi.com This in silico drug design process significantly narrows the field of potential drug candidates, making the discovery process more efficient and cost-effective. nih.gov

Natural Occurrence, Biosynthesis, and Metabolomic Profiling

Identification in Plant Extracts and Natural Products

While direct isolation of 4-(Hydroxymethyl)benzene-1,2,3-triol from natural sources is not extensively documented, its structural parents, the benzenetriols, are known plant and microbial metabolites. Compounds like Pyrogallol (B1678534) (benzene-1,2,3-triol) and Hydroxyquinol (benzene-1,2,4-triol) are recognized as intermediates in the biodegradation of more complex aromatic compounds, such as catechins and tannins, by soil bacteria. wikipedia.org For instance, Hydroxyquinol is a biodegradation product of catechin, a phenol (B47542) abundant in plants. wikipedia.org Given the common biochemical reactions in plants, such as hydroxylation and methylation, it is plausible that this compound exists as a minor constituent or a metabolic intermediate in plants rich in gallic acid or other phenolic precursors.

| Compound | Isomeric Structure | Identified Natural Context | Reference |

|---|---|---|---|

| Pyrogallol | Benzene-1,2,3-triol | Metabolic derivative of gallic acid; product of tannin degradation. | nih.gov |

| Hydroxyquinol | Benzene-1,2,4-triol | Intermediate in the biodegradation of catechins and other aromatic compounds. Found in roasted coffee. | wikipedia.orgtargetmol.com |

| Phloroglucinol | Benzene-1,3,5-triol | Product of tannin and flavonoid degradation. | wikipedia.org |

Biosynthetic Pathways and Precursor Derivation (e.g., from Shikimate Pathway, Phenylpropanoid Pathway)

The biosynthesis of aromatic compounds in plants, fungi, and bacteria primarily originates from the shikimate pathway. rutgers.edunih.gov This essential metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate, a key branch-point intermediate. frontiersin.org Chorismate serves as the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as a wide array of other aromatic secondary metabolites. nih.gov

The phenylpropanoid pathway follows, starting with phenylalanine, to produce a variety of phenolic compounds. nih.gov The biosynthesis of a benzenetriol structure like that in this compound would likely diverge from an intermediate within these pathways. One plausible route involves the modification of a precursor like gallic acid (3,4,5-trihydroxybenzoic acid), which is itself derived from an intermediate of the shikimate pathway. Gallic acid could undergo enzymatic reduction of its carboxylic acid group to a hydroxymethyl group to form the related compound 3,4,5-Trihydroxybenzyl alcohol. Subsequent enzymatic rearrangement or hydroxylation could potentially lead to this compound, although this specific pathway has not been fully elucidated.

| Pathway | Key Precursors | Key Intermediates/Products | Relevance to Benzenetriols |

|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P) | Shikimic acid, Chorismate, Gallic acid | Directly produces precursors for aromatic rings and benzenetriol structures like gallic acid. nih.govfrontiersin.org |

| Phenylpropanoid Pathway | Phenylalanine, Tyrosine | Cinnamic acid, p-Coumaric acid, Flavonoids, Lignin | Generates a wide variety of plant phenolics which can be degraded into simpler phenols. nih.govresearchgate.net |

Metabolomic Analysis in Biological Systems

Specific metabolomic data identifying this compound in biological systems are limited in current scientific literature. Metabolomic studies often focus on more abundant or well-known compounds. However, related benzenetriols have been identified. For example, 1,2,4-Benzenetriol (B23740) (hydroxyquinol) is a known metabolite in mice. targetmol.com The detection of such compounds suggests that metabolic pathways for the formation and processing of benzenetriols exist in mammals, likely as a result of the metabolism of dietary polyphenols or exposure to aromatic compounds. Further targeted metabolomic analyses would be required to confirm the presence and quantify the levels of this compound in various biological samples.

Occurrence in Foods and Beverages (e.g., Roasted Coffee)

The roasting of coffee beans is a complex thermal process that generates a multitude of aromatic and non-aromatic compounds through Maillard reactions, caramelization, and the degradation of naturally present components like carbohydrates, amino acids, and chlorogenic acids. nih.govnih.gov Research has confirmed the formation of various di- and trihydroxybenzenes during coffee roasting. Specifically, pyrogallol (benzene-1,2,3-triol) and hydroxyhydroquinone (benzene-1,2,4-triol) are generated from the thermal degradation of carbohydrates, amino acids, and quinic acid moieties found in chlorogenic acids. targetmol.comnih.gov

While this compound is not commonly reported in standard coffee aroma profiles, the presence of other hydroxymethyl-containing compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), is well-established. nih.gov The formation of HMF from carbohydrate degradation indicates that the chemical environment during roasting is conducive to the formation of hydroxymethyl groups. This suggests the potential for minor quantities of this compound to be formed through similar degradation and rearrangement reactions involving phenolic precursors.

Chemical Stability and Degradation Pathways

Oxidative Degradation and Dimerization under Aerobic Conditions

Benzenetriols, including pyrogallol (B1678534) and its derivatives, are highly sensitive to oxygen, especially in solution. wikipedia.org Under aerobic conditions, these compounds can undergo autoxidation, leading to the formation of a complex mixture of colored products. This process is often initiated by the formation of a semiquinone radical, which can then participate in further reactions, including dimerization and polymerization.

While specific studies on the dimerization of 4-(hydroxymethyl)benzene-1,2,3-triol are not extensively documented, the behavior of its isomer, benzene-1,2,4-triol (BTO), provides significant insights into the potential reaction pathways. BTO is known to readily undergo dimerization in the presence of air. acs.orgcore.ac.uk The dimerization of BTO can result in various products depending on the reaction conditions. For example, under aerobic conditions in water, BTO can form a C-C bridged dimer, [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol. acs.org This initial dimer can be further oxidized to a hydroxyquinone-containing dimeric structure. acs.org The formation of these dimers is often slow at room temperature but can be accelerated by factors such as increased temperature. core.ac.uk In acidic conditions, a condensed dimer, dibenzo[b,d]furan-2,3,7,8-tetraol, can also be formed. researchgate.net

Given these findings for a closely related isomer, it is highly probable that this compound also undergoes oxidative degradation and dimerization under aerobic conditions. The presence of the hydroxymethyl group may influence the rate and regioselectivity of these reactions. The initial oxidation would likely lead to the formation of semiquinone radicals, which can then couple to form various dimeric and oligomeric structures. This inherent instability in the presence of oxygen necessitates careful handling and storage of the compound to prevent degradation.

Interactive Table: Dimerization Products of Benzene-1,2,4-triol (BTO) under Different Conditions

| Condition | Major Dimer Product | Reference |

| Aerobic, Water | [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol | acs.org |

| Aerobic, Water (prolonged) | 2′,4,4′,5′-tetrahydroxy-[1,1′-biphenyl]-2,5-dione | acs.org |

| Acidic | Dibenzo[b,d]furan-2,3,7,8-tetraol | researchgate.net |

Stability in Solution under Varying pH and Temperature Conditions

The stability of this compound in solution is significantly influenced by both pH and temperature. For its parent compound, pyrogallol, it is well-established that autoxidation is highly pH-dependent. In alkaline solutions, pyrogallol is readily deprotonated, and the resulting phenoxide ions are much more susceptible to oxidation by dissolved oxygen. wikipedia.org This leads to a rapid color change to brown as a complex mixture of oxidation products is formed. wikipedia.org The rate of this autoxidation increases with increasing pH. researchgate.net

Temperature also plays a crucial role in the stability of pyrogallol and its derivatives. An increase in temperature generally accelerates the rate of chemical reactions, including oxidation. Studies on pyrogallol have shown that its autoxidation rate increases with higher temperatures. researchgate.net Therefore, it is expected that this compound will exhibit similar behavior, with decreased stability at elevated pH and temperatures. For optimal stability in solution, it is advisable to maintain a slightly acidic pH and low temperatures.

Interactive Table: Factors Affecting the Stability of Pyrogallol in Solution

| Factor | Effect on Stability | Observations | Reference |

| pH | Decreases with increasing pH | Autoxidation rate increases as pH becomes more alkaline. | researchgate.net |

| Temperature | Decreases with increasing temperature | Higher temperatures accelerate the rate of autoxidation. | researchgate.net |

Strategies for Enhancing Compound Stability in Research Applications

Given the inherent instability of this compound, particularly its sensitivity to oxidation, several strategies can be employed to enhance its stability for research purposes. These strategies primarily focus on minimizing exposure to oxygen and other oxidizing agents, as well as controlling environmental conditions.

One of the most effective methods is to handle and store the compound and its solutions under an inert atmosphere, such as nitrogen or argon. This minimizes contact with atmospheric oxygen, thereby reducing the rate of oxidative degradation. The use of deoxygenated solvents for preparing solutions is also a recommended practice.

Controlling the pH of solutions is another critical factor. As benzenetriols are more stable in acidic conditions, maintaining a low pH can significantly slow down the rate of autoxidation. The addition of antioxidants to solutions can also be beneficial. These agents can scavenge free radicals and reactive oxygen species, thereby protecting the compound from oxidative degradation.

For long-term storage, it is advisable to keep the compound in a solid, crystalline form in a dark, cool, and dry place. When in solution, storage at low temperatures, such as in a refrigerator or freezer, can help to slow down degradation processes.

Furthermore, chemical modification of the hydroxyl groups can enhance stability. For instance, converting the hydroxyl groups to esters or ethers can protect them from oxidation. This strategy has been explored for pyrogallol, where derivatization has been shown to improve its solubility and stability in nonpolar media. nih.govmdpi.comresearchgate.net A similar approach could be applied to this compound to improve its stability for specific applications.

Interactive Table: Summary of Strategies to Enhance the Stability of Benzenetriols

| Strategy | Mechanism | Application |

| Inert Atmosphere | Minimizes exposure to oxygen. | Handling and storage of both solid and solution samples. |

| pH Control | Slows down autoxidation by keeping the compound in its protonated, less reactive form. | Preparation and storage of solutions. |

| Low Temperature | Reduces the rate of degradation reactions. | Long-term storage of solid and solution samples. |

| Use of Antioxidants | Scavenges free radicals and reactive oxygen species. | Stabilization of solutions for experimental use. |

| Chemical Derivatization | Protects the reactive hydroxyl groups from oxidation. | Enhancing stability for specific applications where the free hydroxyls are not required. |

Deuterium (B1214612) Exchange Reactivity

Deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom. wikipedia.org For this compound, there are two main types of protons that can undergo this exchange: the phenolic hydroxyl protons and the aromatic ring protons.

The protons of the three hydroxyl groups on the benzene (B151609) ring and the proton of the hydroxymethyl group are considered "exchangeable protons". In the presence of a deuterium source, such as deuterium oxide (D₂O), these protons will undergo rapid exchange. wikipedia.org This is a common feature for hydroxyl groups and does not typically require a catalyst.

The hydrogen atoms directly attached to the aromatic ring are generally less reactive towards deuterium exchange. However, under certain conditions, such as in the presence of an acid or base catalyst and/or at elevated temperatures, these aromatic protons can also be exchanged for deuterium. libretexts.org For phenols, the aromatic protons at the ortho and para positions relative to the hydroxyl group are more activated towards electrophilic substitution and, therefore, more susceptible to deuterium exchange. stackexchange.com In the case of this compound, the three hydroxyl groups strongly activate the aromatic ring, making the ring protons more likely to undergo exchange compared to benzene itself. The hydroxymethyl protons are benzylic and their exchange would likely require specific catalytic conditions.

The study of deuterium exchange can be a valuable tool for probing the structure and reactivity of this compound, particularly when analyzed by techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Advanced Research Applications and Future Directions

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of 4-(Hydroxymethyl)benzene-1,2,3-triol makes it an intriguing candidate for the development of such probes. The compound's multiple hydroxyl groups and its hydroxymethyl substituent offer reactive sites for chemical modification, allowing for the attachment of fluorophores or other reporter groups.

The inherent ability of the molecule to participate in oxidation-reduction reactions is a key feature that can be exploited. Researchers can design probes based on this compound to monitor cellular redox states or the activity of specific oxidoreductase enzymes. For instance, a probe could be engineered to produce a fluorescent signal upon being oxidized by a particular reactive oxygen species (ROS), enabling the real-time visualization of oxidative stress within living cells. Its established use in biochemical experiments to study such oxidation-reduction processes provides a strong foundation for these future applications.

Design of Novel Functional Materials (e.g., Polymeric Products)

In the field of materials science, the quest for novel functional materials from sustainable sources is a major driver of innovation. With its multiple reactive hydroxyl groups, this compound is a prime candidate for use as a monomer in the synthesis of new polymers. Much like other polyol-containing bio-based molecules, it can potentially be used to create a variety of polymeric products, including:

Polyesters: Through condensation reactions with dicarboxylic acids.

Polyurethanes: By reacting with isocyanates.

Epoxy Resins: Serving as a curing agent or a polyol component.

Furthermore, the three vicinal hydroxyl groups and the additional hydroxymethyl group allow for the formation of extensive three-dimensional hydrogen-bonding networks. researchgate.net This characteristic is crucial for designing self-assembling materials, hydrogels, and crystalline solids with tailored structural and physical properties. The ability to form such ordered aggregations could be harnessed to create materials with applications in filtration, controlled release systems, or as scaffolds in tissue engineering.

Development of Bio-based Chemical Building Blocks

This compound aligns with the principles of green chemistry as a potential bio-based chemical building block, also known as a platform chemical. units.it These are molecules derived from biomass that can be converted into a wide range of value-added chemicals and materials. units.it Structurally related benzenetriols, such as 1,2,4-benzenetriol (B23740), are known to be attainable from carbohydrate-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), suggesting a plausible bio-based production route for this compound. acs.orgwikipedia.org

Its value as an intermediate stems from the reactivity of its functional groups. The hydroxymethyl group can be oxidized to form a carboxylic acid, while the hydroxyl groups on the aromatic ring can undergo various substitution reactions. This versatility allows it to serve as a starting point for the synthesis of more complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries. Its role as a valuable intermediate in the synthesis of diverse pharmaceutical compounds is already recognized.

| Functional Group | Potential Reaction | Resulting Product Class | Potential Application Area |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Oxidation | Carboxylic Acids (e.g., 2,3,4-trihydroxybenzoic acid) | Pharmaceuticals, Polymer Monomers |

| Aromatic Hydroxyls (-OH) | Etherification | Aromatic Ethers | Specialty Chemicals, Solvents |

| Aromatic Hydroxyls (-OH) | Esterification | Aromatic Esters | Flavors, Fragrances, Plasticizers |

| All Hydroxyl Groups | Polycondensation | Polyesters, Polycarbonates | Bio-based Plastics, Resins |

Emerging Therapeutic Targets and Drug Discovery Potential